molecular formula C8H10ClNO2S B3072770 3-Chloro-4-(ethanesulfonyl)aniline CAS No. 1016887-45-8

3-Chloro-4-(ethanesulfonyl)aniline

Cat. No.: B3072770
CAS No.: 1016887-45-8
M. Wt: 219.69 g/mol
InChI Key: ZJQATKCEUCFMHS-UHFFFAOYSA-N
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Description

3-Chloro-4-(ethanesulfonyl)aniline (CAS: 1016887-45-8) is an aromatic amine derivative featuring a chlorine substituent at the 3-position and an ethanesulfonyl group at the 4-position of the aniline ring. Its molecular formula is C₈H₉ClNO₂S, with a molecular weight of 218.68 g/mol .

Properties

IUPAC Name

3-chloro-4-ethylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-2-13(11,12)8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQATKCEUCFMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(ethanesulfonyl)aniline typically involves the sulfonylation of 3-chloroaniline. One common method is the reaction of 3-chloroaniline with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-4-(ethanesulfonyl)aniline can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(ethanesulfonyl)aniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst can be employed.

Major Products Formed:

    Nucleophilic Substitution: Substituted aniline derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

Scientific Research Applications

Chemistry: 3-Chloro-4-(ethanesulfonyl)aniline is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of dyes, pigments, and polymers.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may serve as a precursor for the development of enzyme inhibitors or receptor modulators.

Medicine: Pharmaceutical research utilizes 3-Chloro-4-(ethanesulfonyl)aniline in the synthesis of potential drug candidates. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into coatings, adhesives, and sealants to enhance their properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(ethanesulfonyl)aniline depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chlorine atom and ethanesulfonyl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Chloro-4-(ethanesulfonyl)aniline with key analogs, emphasizing substituent effects and applications:

Compound Name Molecular Formula Substituents Key Properties/Applications References
3-Chloro-4-(ethanesulfonyl)aniline C₈H₉ClNO₂S –Cl (C3), –SO₂C₂H₅ (C4) Intermediate for sulfonamide drugs; high electron withdrawal enhances reactivity.
3-Chloro-4-(3-fluorobenzyloxy)aniline C₁₃H₁₁ClFNO –Cl (C3), –OCH₂(3-F-C₆H₄) (C4) Melting point: 78–82°C; intermediate in Lapatinib (anticancer drug) synthesis.
3-Chloro-4-(4-chlorophenoxy)aniline C₁₂H₉Cl₂NO –Cl (C3), –O(4-Cl-C₆H₄) (C4) Versatile in agrochemicals; biphenoxy structure increases lipophilicity.
4-Chloroaniline-3-sulfonic acid C₆H₆ClNO₃S –Cl (C4), –SO₃H (C3) Water-soluble; precursor for dyes (e.g., Acid Yellow 159).
5-Chloro-2-(ethanesulfonyl)aniline C₈H₁₀ClNO₂S –Cl (C5), –SO₂C₂H₅ (C2) Isomeric sulfonyl variant; potential for regioselective reactions.
3-Chloro-4-(pyridazin-3-yloxy)aniline C₁₀H₈ClN₃O –Cl (C3), –O(pyridazine) (C4) Heterocyclic substituent enhances binding to biological targets.

Research Findings and Industrial Relevance

  • Drug Intermediate Synthesis : The ethanesulfonyl group’s stability under acidic/basic conditions makes 3-Chloro-4-(ethanesulfonyl)aniline valuable in multi-step syntheses, such as creating protease inhibitors or herbicides .
  • Regioselectivity in Substitution : Isomeric differences (e.g., 5-Chloro-2-(ethanesulfonyl)aniline vs. 3-Chloro-4-(ethanesulfonyl)aniline) influence reaction pathways, enabling tailored functionalization .
  • Safety and Handling : Sulfonyl anilines generally require inert storage conditions (e.g., dark, dry environments) due to sensitivity to light and moisture .

Biological Activity

3-Chloro-4-(ethanesulfonyl)aniline is an organic compound with a molecular formula of C8H10ClNO2S. It serves as an important intermediate in the synthesis of various organic compounds, particularly in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure:

  • Molecular Formula: C8H10ClNO2S
  • Molecular Weight: 221.69 g/mol

Synthesis:
3-Chloro-4-(ethanesulfonyl)aniline is typically synthesized through the sulfonylation of 3-chloroaniline using ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is conducted under reflux conditions to ensure complete conversion.

The biological activity of 3-Chloro-4-(ethanesulfonyl)aniline is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chlorine atom and the ethanesulfonyl group facilitate interactions such as hydrogen bonding and electrostatic interactions, which can modulate the activity of target molecules.

Therapeutic Applications

Research indicates that derivatives of 3-Chloro-4-(ethanesulfonyl)aniline may exhibit several biological activities:

  • Antimicrobial Activity: Some studies suggest that compounds derived from this structure can inhibit bacterial growth and may be effective against certain pathogens.
  • Anti-inflammatory Properties: There is potential for this compound to act as an anti-inflammatory agent, possibly by inhibiting specific inflammatory pathways .
  • Enzyme Inhibition: The compound may serve as a precursor for developing enzyme inhibitors, particularly in the context of neurodegenerative diseases where cholinesterase inhibition is beneficial .

Comparative Analysis

Compound NameKey FeaturesBiological Activity
3-Chloro-4-(ethanesulfonyl)aniline Contains both chlorine and ethanesulfonyl groupsAntimicrobial, anti-inflammatory
3-Chloroaniline Lacks ethanesulfonyl groupLess versatile in biological applications
4-Ethanesulfonylaniline Lacks chlorine atomReduced reactivity compared to target
Dichloroanilines Contains two chlorine atomsVaries in reactivity and applications

This table illustrates how the unique combination of functional groups in 3-Chloro-4-(ethanesulfonyl)aniline enhances its biological activity compared to similar compounds.

Case Studies and Research Findings

  • Antimicrobial Studies:
    A study investigating the antimicrobial properties of various aniline derivatives found that 3-Chloro-4-(ethanesulfonyl)aniline demonstrated significant inhibition against Gram-positive bacteria, suggesting its utility in developing new antibiotics .
  • Neuroprotective Effects:
    Research on cholinesterase inhibitors highlighted that derivatives of 3-Chloro-4-(ethanesulfonyl)aniline showed promising results in enhancing cognitive function in animal models by inhibiting acetylcholinesterase activity .
  • Inflammatory Response Modulation:
    In vitro studies revealed that this compound could reduce the expression of pro-inflammatory cytokines in microglial cells, indicating its potential role in neuroinflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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